Estradiol 17-Isovalerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

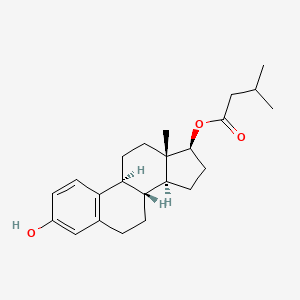

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O3/c1-14(2)12-22(25)26-21-9-8-20-19-6-4-15-13-16(24)5-7-17(15)18(19)10-11-23(20,21)3/h5,7,13-14,18-21,24H,4,6,8-12H2,1-3H3/t18-,19-,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRWOQYVIKKJGV-RBRWEJTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747729 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869627-83-8 | |

| Record name | (17beta)-3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Estradiol 17-Isovalerate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Estradiol 17-Isovalerate

Introduction: The Rationale for Estradiol Ester Prodrugs

Estradiol (E2), the most potent endogenous estrogen, faces significant limitations in clinical applications due to its low oral bioavailability and short biological half-life. To overcome these challenges, estradiol is often formulated as a prodrug through esterification of its hydroxyl groups. The addition of a lipophilic ester moiety, such as isovalerate, at the C17β position increases the molecule's solubility in oil-based injectable formulations and protects it from rapid first-pass metabolism.[1] Once administered, endogenous esterase enzymes slowly cleave the ester bond, releasing the active 17β-estradiol into circulation over a prolonged period.[1]

This guide provides a comprehensive overview of the chemical synthesis and purification of this compound, a long-acting estrogen prodrug. We will delve into the mechanistic basis for the synthetic strategy, provide detailed, field-proven protocols for synthesis and purification, and outline the analytical methods required for quality control and characterization.

Section 1: The Synthetic Strategy—A Two-Step Approach to Purity

The synthesis of this compound is most effectively achieved through a two-step process designed to maximize purity and yield. This strategy hinges on the differential reactivity of the two hydroxyl groups on the estradiol molecule: the C3 phenolic hydroxyl and the C17β secondary aliphatic hydroxyl.

-

Step 1: Non-Selective Diesterification. Estradiol is first reacted with an excess of an acylating agent, such as isovaleric anhydride or isovaleryl chloride, to form the diester, Estradiol 3,17-Diisovalerate.

-

Step 2: Selective Saponification (Hydrolysis). The diester intermediate is then subjected to a carefully controlled base-catalyzed hydrolysis. This step selectively cleaves the ester at the more labile C3 phenolic position, yielding the desired this compound.

The core advantage of this method is the purification of the intermediate diester. The initial diesterification product is often an impure oil. However, Estradiol Divalerate (and by analogy, Diisovalerate) can be isolated as a crystalline solid.[2][3] Crystallizing this intermediate effectively removes impurities from the initial reaction, providing a high-purity starting material for the final selective hydrolysis step. This approach avoids laborious purification techniques like high-vacuum distillation and results in a final product of high pharmaceutical-grade purity (>99%).[2]

Causality: Understanding the Reaction Mechanisms

Esterification (Step 1): The Role of Pyridine

The esterification is typically carried out using isovaleric anhydride in the presence of pyridine. Pyridine serves a dual function: it acts as a basic solvent to neutralize the isovaleric acid byproduct, and more importantly, it functions as a nucleophilic catalyst. The pyridine nitrogen attacks the electrophilic carbonyl carbon of the anhydride, forming a highly reactive N-isovalerylpyridinium intermediate. This intermediate is a much more potent acylating agent than the anhydride itself, facilitating a rapid and efficient reaction with the hydroxyl groups of estradiol.

Selective Hydrolysis (Step 2): Exploiting Differential Ester Lability

The key to the synthesis is the selective cleavage of the C3 ester. Phenolic esters (like the one at C3) are significantly more susceptible to basic hydrolysis than aliphatic esters (like the one at C17). This is because the phenoxide ion is a much better, more stable leaving group than an alkoxide ion due to the delocalization of the negative charge across the aromatic ring. Under mild basic conditions (e.g., using potassium carbonate in methanol), the hydroxide or methoxide ion preferentially attacks the C3 ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the stable phenoxide, thus regenerating the C3 hydroxyl group while leaving the C17 ester intact.

Section 2: Experimental Protocols

These protocols are based on established methods for the synthesis of analogous estradiol esters and represent a self-validating system for producing high-purity material.[3]

Protocol: Synthesis of Estradiol 3,17-Diisovalerate (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve estradiol (1.0 eq) in anhydrous pyridine (approx. 5 mL per gram of estradiol).

-

Acylation: To the stirred solution, add isovaleric anhydride (approx. 2.2-2.5 eq).

-

Heating: Heat the reaction mixture to 75-80°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting estradiol spot is consumed.

-

Quenching & Extraction: Cool the mixture to room temperature. Carefully add water (approx. 5 mL per gram of starting estradiol) to quench the excess anhydride. Neutralize the pyridine by slowly adding 1:1 (v/v) hydrochloric acid until the pH is acidic.

-

Workup: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a 5-10% sodium bicarbonate solution (to remove acidic impurities), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Estradiol 3,17-Diisovalerate, typically as an oil.

Protocol: Purification of Estradiol 3,17-Diisovalerate by Crystallization

-

Dissolution: Add methanol to the crude diisovalerate oil (a starting ratio of 3-4 mL of methanol per gram of crude oil is recommended).

-

Heating: Gently heat the mixture with stirring until a clear, homogeneous solution is obtained.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice-water bath (0-10°C) for 1-2 hours to induce complete crystallization.

-

Collection: Collect the white, crystalline solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold methanol to remove residual soluble impurities.

-

Drying: Dry the purified crystalline diester under vacuum to a constant weight. The melting point should be sharp and reproducible.

Protocol: Selective Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified crystalline Estradiol 3,17-Diisovalerate (1.0 eq) in methanol (approx. 10-15 mL per gram).

-

Hydrolysis: Add potassium carbonate (K₂CO₃, approx. 0.5-1.0 eq) to the solution. Alternatively, sodium borohydride can be used as the reducing agent for this conversion.[2]

-

Heating: Heat the mixture to a gentle reflux (or maintain at 30-60°C) and stir for 2-4 hours. Monitor the conversion of the diester to the monoester by TLC.

-

Workup: After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Reduce the volume of methanol under vacuum.

-

Extraction: Add water and extract the crude this compound into ethyl acetate or dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Concentrate the solution under reduced pressure to yield the crude this compound.

Section 3: Purification of Final Product

The final purification is critical to achieving pharmaceutical-grade material. The choice between recrystallization and column chromatography depends on the impurity profile of the crude product.

Method 1: Recrystallization

Recrystallization is a highly effective method for removing minor impurities if a suitable solvent system is identified.[4][5][6]

Step-by-Step Protocol:

-

Solvent Selection: Methanol or aqueous methanol is often effective for estradiol esters.[3][7]

-

Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.

-

Cooling & Crystallization: Allow the solution to cool slowly to room temperature, undisturbed, to promote the formation of large, pure crystals. Subsequently, cool in an ice bath to maximize the yield.

-

Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small portion of ice-cold methanol.

-

Drying: Dry the purified crystals under vacuum. The final product should be a white to off-white crystalline powder.

Method 2: Silica Gel Column Chromatography

For crude products with more significant or closely-related impurities, flash column chromatography is the preferred method.[8]

Step-by-Step Protocol:

-

TLC Analysis: First, determine an optimal solvent system using TLC. A mixture of hexanes and ethyl acetate is a standard choice for steroids.[9] Adjust the ratio until the desired product has an Rf value of approximately 0.25-0.35.

-

Column Packing: Prepare a silica gel column using the "slurry method" with the initial, less polar eluent (e.g., 90:10 Hexane:Ethyl Acetate).

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica column (wet loading). Alternatively, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column (dry loading).

-

Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution, e.g., increasing the percentage of ethyl acetate) to elute the compounds from the column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Section 4: Data and Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final product.

Expected Yields and Purity

The following data are typical for the analogous Estradiol Valerate synthesis and provide a benchmark for the isovalerate process.[2][3]

| Step / Method | Parameter | Expected Value |

| Step 1: Diesterification | Yield of Crude Diester | >90% |

| Purification of Diester | Yield after Crystallization | 80-85% |

| Step 2: Hydrolysis | Yield of Crude Monoester | >90% |

| Final Purification | Purity after Recrystallization | >99.0% (by HPLC) |

| Final Purification | Purity after Chromatography | >99.5% (by HPLC) |

| Overall Process | Overall Yield | 65-75% |

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the final product and monitoring reaction progress.

| Parameter | Typical Conditions |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[10][11] |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 55:45 v/v)[10] |

| Flow Rate | 1.0 mL/min[10][12] |

| Detection | UV at 205 nm or 281 nm[11][12] |

| Temperature | 25-40 °C[10][12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used to confirm the molecular structure. The key diagnostic signals for this compound are:

| Spectrum | Characteristic Chemical Shift (δ) ppm (Predicted) | Assignment |

| ¹H NMR | ~7.2 (d) | Aromatic H (H-1) |

| ~6.7 (dd), ~6.6 (d) | Aromatic H (H-2, H-4) | |

| ~4.6 (t) | H-17 (shifted downfield by ester) | |

| ~2.2 (d) | -CH₂- of isovalerate | |

| ~2.1 (m) | -CH- of isovalerate | |

| ~0.95 (d) | -(CH₃)₂ of isovalerate | |

| ~0.78 (s) | C-18 methyl group | |

| ¹³C NMR | ~173 | Ester Carbonyl (C=O) |

| ~155 | C-3 (Phenolic) | |

| ~82.5 | C-17 (Ester-linked) | |

| ~43 | -CH₂- of isovalerate | |

| ~26 | -CH- of isovalerate | |

| ~22.5 | -(CH₃)₂ of isovalerate | |

| ~11.5 | C-18 |

(Note: Predicted shifts are based on data for estradiol and standard substituent effects. Spectra should be run in a deuterated solvent such as CDCl₃ or DMSO-d₆.)[13][14][15]

References

-

A comparison of three methods of hydrolysis for estrogen conjugates. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

-

Havlikova, D., et al. (2002). HPLC determination of estradiol, its degradation product, and preservatives in new topical formulation Estrogel HBF. PubMed. Retrieved January 16, 2026, from [Link]

-

Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved January 16, 2026, from [Link]

-

Analysis of Estradiol USP Method Using XBridge C18. (2021). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Pereira, C. F., et al. (2014). Simultaneous determination of estriol, -estradiol, 17 ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC). Revista Ambiente e Água. Retrieved January 16, 2026, from [Link]

-

Analysis of Estradiol USP Method Using XBridge C18. (n.d.). Waters Corporation. Retrieved January 16, 2026, from [Link]

-

Recrystallization - Single Solvent. (n.d.). University of Toronto. Retrieved January 16, 2026, from [Link]

- Process for the preparation of estradiol and its derivatives. (2012). Google Patents.

-

Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

Recrystallization1. (n.d.). California State University, Long Beach. Retrieved January 16, 2026, from [Link]

- Process for the preparation of esters of corticosteroids. (1962). Google Patents.

-

Estradiol. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Recrystallization Process Overview. (2025). Coconote. Retrieved January 16, 2026, from [Link]

-

Cai, Z. Y., & Covey, D. F. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Column chromatography. (n.d.). University of Alberta. Retrieved January 16, 2026, from [Link]

- Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate. (2013). Google Patents.

-

1H NMR Spectrum (HMDB0000151). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

-

A comparison of three methods of hydrolysis for estrogen conjugates. (1983). PubMed. Retrieved January 16, 2026, from [Link]

-

13C/1H-NMR data in ppm for estradiol (E2) and estrane-based steroid... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

- Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate. (2012). Google Patents.

-

Synthesis and evaluation of B-, C-, and D-ring-substituted estradiol carboxylic acid esters as locally active estrogens. (2002). PubMed. Retrieved January 16, 2026, from [Link]

-

The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

- Oral pharmaceutical products containing 17 β-estradiol-3-lower alkanoate, method of administering the same and process of preparation. (2005). Google Patents.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved January 16, 2026, from [Link]

-

Solvent Systems for Flash Column Chromatography. (n.d.). University of California, Los Angeles. Retrieved January 16, 2026, from [Link]

-

Estrogen ester. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

-

Top 6 Steps to Run The PERFECT Column Chromatography. (2018). YouTube. Retrieved January 16, 2026, from [Link]

-

Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

How do I use two different solvent systems for column chromatography? (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Estrogen to antiestrogen with a single methylene group resulting in an unusual steroidal selective estrogen receptor modulator. (2003). PubMed. Retrieved January 16, 2026, from [Link]

-

Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

While all three estrogens have at C-3 a phenolic hydroxyl group... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

A comparison of the pharmacokinetic properties of three estradiol esters. (1980). PubMed. Retrieved January 16, 2026, from [Link]

Sources

- 1. Estrogen ester - Wikipedia [en.wikipedia.org]

- 2. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 3. WO2012059803A1 - Improved process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. Home Page [chem.ualberta.ca]

- 6. coconote.app [coconote.app]

- 7. WO2012020417A1 - Process for the preparation of estradiol and its derivatives - Google Patents [patents.google.com]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 10. waters.com [waters.com]

- 11. waters.com [waters.com]

- 12. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]

- 13. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Conformations of 17β-Estradiol (E2) and 17α-Estradiol as Determined by Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Estradiol 17-Isovalerate

This guide provides a detailed examination of the in vitro mechanism of action of Estradiol 17-Isovalerate, a synthetic prodrug of the natural hormone 17β-estradiol. Designed for researchers, scientists, and drug development professionals, this document elucidates the molecular journey of this compound from its bioactivation to its downstream cellular effects, grounded in established experimental methodologies.

Introduction

This compound is an esterified form of 17β-estradiol, the most potent endogenous estrogen. In its ester form, the compound is biologically inert. Its therapeutic and biological effects are entirely dependent on its conversion to the active 17β-estradiol molecule. Understanding its mechanism of action in vitro requires a multi-step analysis: the initial enzymatic cleavage, the subsequent binding to estrogen receptors, and the activation of complex downstream signaling networks. This guide will dissect these processes and detail the key experimental systems used to characterize them.

Part 1: Bioactivation - The Obligatory First Step

The fundamental principle governing the action of this compound is its identity as a prodrug[1]. The isovalerate ester at the C17 position must be hydrolyzed to release the active 17β-estradiol.

In a typical in vitro setting, such as cell culture, this conversion is efficiently catalyzed by non-specific esterase enzymes. These enzymes are abundantly present both intracellularly and in the serum components (e.g., fetal bovine serum) commonly used to supplement culture media. The hydrolysis yields two products: the biologically active 17β-estradiol and the inert isovaleric acid[2]. Consequently, all subsequent biological effects observed in vitro are attributable to 17β-estradiol.

Caption: Bioactivation of this compound.

Part 2: Receptor Engagement and Downstream Signaling

Once liberated, 17β-estradiol mediates its effects by binding to two primary intracellular receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)[3][4]. These receptors are members of the nuclear receptor superfamily of ligand-activated transcription factors[5][6]. ERα and ERβ are encoded by different genes and exhibit distinct tissue distribution and transcriptional activities, creating a complex regulatory balance[3][7].

The binding of 17β-estradiol to the Ligand Binding Domain (LBD) of an estrogen receptor is a high-affinity interaction, inducing a critical conformational change in the receptor protein. This event initiates two major, interconnected signaling pathways: the classical genomic pathway and the rapid non-genomic pathway.

Quantitative Binding Affinity

The affinity of 17β-estradiol for its receptors is a key parameter, typically measured by a dissociation constant (Kd). Lower Kd values indicate higher binding affinity.

| Receptor Subtype | Ligand | Binding Affinity (Kd) | Source |

| Estrogen Receptor α (ERα) | 17β-Estradiol | ~60-70 pM | [8][9] |

| Estrogen Receptor β (ERβ) | 17β-Estradiol | Similar to ERα | [4] |

The Genomic (Nuclear-Initiated) Pathway

This is the classical, well-established mechanism of steroid hormone action. It is a relatively slow process, with transcriptional changes typically observed hours after initial stimulation[10].

-

Activation and Dimerization: Upon binding 17β-estradiol, the ER dissociates from a complex of heat shock proteins (HSPs), undergoes a conformational change, and forms homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ)[3][5].

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.

-

DNA Binding: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes[5][11][12].

-

Transcriptional Regulation: The DNA-bound receptor recruits a large complex of co-activator or co-repressor proteins, which then modulate the transcription of downstream genes by interacting with the basal transcription machinery. This leads to changes in mRNA and subsequent protein synthesis, ultimately altering cell function[13].

Caption: The classical genomic signaling pathway of 17β-estradiol.

The Non-Genomic (Membrane-Initiated) Pathway

In addition to the nuclear pathway, a subpopulation of ERs located at the plasma membrane and within the cytoplasm can initiate rapid signaling events that do not require direct gene transcription[14][15][16]. These effects are observed within seconds to minutes of estradiol exposure[17].

-

Membrane Receptor Activation: 17β-estradiol binds to membrane-associated ERs (mERs), which can be full-length ERα or ERβ associated with membrane structures like caveolae[14].

-

Kinase Cascade Activation: This binding triggers the rapid activation of intracellular signaling cascades, most notably the Src/MAPK (ERK) and PI3K/Akt pathways[17][18][19].

-

Downstream Effects: These activated kinases phosphorylate a variety of target proteins, leading to rapid cellular responses such as modulation of ion channel activity, activation of endothelial nitric oxide synthase (eNOS), and changes in intracellular calcium levels[14][19].

-

Crosstalk: The non-genomic pathway can also influence genomic signaling. For instance, activated kinases can phosphorylate and modulate the activity of nuclear ERs and their co-regulators, thereby integrating rapid and long-term cellular responses[16].

Caption: The rapid non-genomic signaling pathway of 17β-estradiol.

Part 4: In Vitro Methodologies for Mechanistic Analysis

A suite of well-established in vitro assays is used to dissect the estrogenic activity of compounds like this compound. Each assay provides information on a different aspect of the mechanism of action[5][20][21][22].

ERE-Driven Reporter Gene Assay

This assay is the gold standard for quantifying the ability of a compound to activate ER-mediated gene transcription. It directly measures the functional outcome of the genomic pathway.

Principle: Cells are engineered to express an estrogen receptor (endogenously or via transfection) and a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter[6][23][24]. Binding of an active ligand to the ER drives reporter expression, which is quantified as a luminescent signal.

Experimental Protocol:

-

Cell Plating: Seed a suitable reporter cell line (e.g., T47D-KBluc or ER-CALUX cells) in 96-well plates at an appropriate density[24]. Allow cells to attach for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound and a 17β-estradiol standard curve in the appropriate cell culture medium.

-

Cell Treatment: Replace the initial medium with the medium containing the test compounds or controls. Incubate for 18-24 hours to allow for transcriptional activation and reporter protein accumulation[24][25].

-

Lysis and Signal Detection: Lyse the cells and add a luciferase substrate reagent[25].

-

Quantification: Measure the luminescence produced in each well using a luminometer. The signal intensity is directly proportional to the level of ER-mediated transcriptional activation.

-

Data Analysis: Plot the luminescent signal against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that elicits 50% of the maximal response).

Sources

- 1. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 2. reddit.com [reddit.com]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of in vitro assays for determination of estrogenic activity in the environment [www2.mst.dk]

- 6. caymanchem.com [caymanchem.com]

- 7. Estrogen receptors alpha and beta mediate distinct pathways of vascular gene expression, including genes involved in mitochondrial electron transport and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

- 9. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Meta-analysis of estrogen response in MCF-7 distinguishes early target genes involved in signaling and cell proliferation from later target genes involved in cell cycle and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapid non-genomic effects of oestradiol on GnRH neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Non-Genomic Actions of Estrogens on the DNA Repair Pathways Are Associated With Chemotherapy Resistance in Breast Cancer [frontiersin.org]

- 16. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. molbiolcell.org [molbiolcell.org]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Non-genomic Effects of Estrogen on Cell Homeostasis and Remodeling With Special Focus on Cardiac Ischemia/Reperfusion Injury [frontiersin.org]

- 20. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. In vitro test systems for the evaluation of the estrogenic activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]

Pharmacokinetics and metabolism of Estradiol 17-Isovalerate in vivo

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Estradiol 17-Isovalerate in Vivo

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and metabolism of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established scientific principles with practical insights into experimental design and analysis.

Introduction: The Rationale for Estradiol Esterification

This compound is a synthetic ester of the natural estrogen, 17β-estradiol. In its native form, estradiol has poor oral bioavailability and a short duration of action due to extensive first-pass metabolism in the liver.[1][2] Esterification at the C17β position, as with isovalerate, creates a more lipophilic prodrug. This structural modification is a key pharmacological strategy to alter the compound's absorption and disposition characteristics. When administered, particularly via intramuscular injection, the increased lipophilicity allows for the formation of an oily depot from which the drug is slowly released. This controlled release, followed by enzymatic cleavage of the ester bond, provides a sustained and prolonged delivery of the active estradiol hormone, which is crucial for therapeutic applications like hormone replacement therapy.[3]

Pharmacokinetic Profile: The Journey of this compound in Vivo

The pharmacokinetic profile of this compound is defined by its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, its journey is a two-stage process: the pharmacokinetics of the ester itself, followed by the pharmacokinetics of the liberated 17β-estradiol.

Absorption and Hydrolysis

Following administration (e.g., intramuscular injection in an oil vehicle), this compound is gradually absorbed into the systemic circulation. The rate-limiting step for its action is the cleavage of the isovalerate ester by non-specific esterase enzymes present in the blood and liver. This hydrolysis rapidly and efficiently releases active 17β-estradiol and valeric acid (isovaleric acid).[4][5]

The oral administration of estradiol esters like estradiol valerate also involves rapid hydrolysis in the intestine or during the first pass through the liver.[4][5] This results in pharmacokinetic profiles for oral estradiol and its esters that are very similar.[2][3] The duration of action for intramuscularly injected estradiol esters is influenced by the length of the ester chain; for instance, estradiol cypionate generally has a longer duration of elevated estrogen levels (approximately 11 days) compared to estradiol valerate (7-8 days) or estradiol benzoate (4-5 days).[6]

Distribution

Once liberated, 17β-estradiol is extensively distributed throughout the body. It is highly protein-bound, with approximately 98% binding to plasma proteins.[1] Around 60% is loosely bound to albumin, while about 38% is tightly bound to sex hormone-binding globulin (SHBG).[3] Only the small, unbound fraction (around 2%) is biologically active and able to diffuse into cells to bind with estrogen receptors.

Metabolism: A Two-Phase Process

The metabolism of the released estradiol is extensive and primarily occurs in the liver, following well-established pathways for endogenous estrogens.[7][8] This process is categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

The initial and most critical step in estradiol metabolism is oxidation, catalyzed by the cytochrome P450 (CYP) enzyme superfamily.[7][9] This creates hydroxylated metabolites, primarily at the C2 and C4 positions (catechol estrogens) and the C16 position.

-

2-Hydroxylation : This is the dominant pathway, catalyzed mainly by CYP1A2 and CYP3A4 in the liver and CYP1A1 in extrahepatic tissues.[7][10] The resulting metabolite, 2-hydroxyestradiol, has very low estrogenic activity.

-

4-Hydroxylation : This pathway is specifically catalyzed by CYP1B1 , which is highly expressed in estrogen target tissues such as the breast and uterus.[7][11] The product, 4-hydroxyestradiol, can undergo redox cycling to generate reactive quinone intermediates and free radicals, which have been implicated in carcinogenesis due to their potential to cause DNA damage.[7][12]

-

16α-Hydroxylation : This reaction, leading to the formation of 16α-hydroxyestrone and estriol, is also a significant metabolic route.[9][13]

The balance between these pathways is critical. For example, at low substrate concentrations, 17β-hydroxy dehydrogenation (conversion of estradiol to the less potent estrone) can be a dominant pathway, while at higher concentrations, 2-hydroxylation becomes more prominent.[10]

Following Phase I, estradiol and its hydroxylated metabolites undergo conjugation reactions that increase their water solubility, facilitating their elimination from the body.[8][12] These reactions are essential for detoxification and clearance.

-

Glucuronidation : This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to the steroid molecule.[14][15] Glucuronidation can occur at either the C3 or C17β hydroxyl group, rendering the molecule more hydrophilic.[15]

-

Sulfation : Cytosolic sulfotransferase (SULT) enzymes, particularly SULT1E1, catalyze the transfer of a sulfo group to estradiol, primarily at the C3 position.[15][16] The resulting estrogen sulfates are biologically inactive but can be reactivated by steroid sulfatase enzymes in peripheral tissues.

-

Methylation : The catechol estrogens (2- and 4-hydroxyestradiol) are substrates for catechol-O-methyltransferase (COMT).[12][15] This enzyme transfers a methyl group to the hydroxylated positions, forming methoxyestradiols. 2-methoxyestradiol, for instance, is a non-estrogenic metabolite with potential anti-proliferative properties.[12]

Excretion

The water-soluble sulfate and glucuronide conjugates of estradiol and its metabolites are eliminated from the body primarily through the urine, with a smaller fraction excreted in the feces via bile.[7][12][17]

In Vivo Experimental Workflow: A Protocol for Pharmacokinetic Analysis

Studying the pharmacokinetics of this compound requires a robust and validated experimental design. The following protocol outlines a standard approach using an animal model.

Experimental Design

-

Animal Model Selection : Ovariectomized female rats or minipigs are suitable models. Ovariectomy is crucial to eliminate endogenous estrogen production, ensuring that measured hormone levels are derived solely from the administered drug.[4][18]

-

Acclimatization : Animals should be acclimatized for at least one week under controlled conditions (temperature, humidity, light/dark cycle) with ad libitum access to food and water.

-

Dosing :

-

Blood Sampling :

-

Collect serial blood samples (approx. 200-300 µL) from the tail vein or another appropriate site at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Immediately centrifuge the samples to separate plasma and store at -80°C until analysis.

-

-

Data Analysis : Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for estradiol and its primary metabolites (e.g., estrone) using non-compartmental analysis software.

Bioanalytical Methodology: Quantification of Estradiol and Metabolites

Accurate quantification of low-concentration hormones requires highly sensitive analytical methods.[19] Liquid chromatography coupled with mass spectrometry (LC-MS) or fluorescence detection (HPLC-FLD) are the gold standards.

-

Sample Preparation (Solid-Phase Extraction - SPME) :

-

Thaw plasma samples on ice.

-

Spike samples with an internal standard (e.g., deuterated estradiol) to correct for extraction variability.

-

Condition a C18 or divinylbenzene (DVB) SPME cartridge with methanol followed by water.[19][20]

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interfering substances.

-

Elute the analytes (estradiol and its metabolites) with a strong organic solvent like methanol or acetonitrile.[19][20]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

Chromatographic Separation (HPLC) :

-

Use a reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[19][20]

-

Employ a gradient elution mobile phase, typically consisting of water with 0.1% formic acid and methanol or acetonitrile.[19][20] A typical gradient might increase the organic phase concentration over several minutes to separate the analytes.

-

-

Detection :

-

Fluorescence Detection (FLD) : For increased sensitivity, derivatize the analytes with a fluorescent tag like dansyl chloride. Detection is then performed at appropriate excitation and emission wavelengths (e.g., λEX 350 nm and λEM 530 nm for dansyl derivatives).[19][20]

-

Mass Spectrometry (MS) : LC-MS/MS offers high specificity and sensitivity without the need for derivatization. Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard.

-

Data Presentation and Visualization

Pharmacokinetic Parameters of Estradiol Esters

The choice of ester significantly impacts the pharmacokinetic profile following intramuscular injection.

| Parameter | Estradiol Benzoate | Estradiol Valerate | Estradiol Cypionate |

| Time to Peak (Tmax) | ~2 days | ~2 days | ~4 days |

| Relative Peak Level (Cmax) | High | High | Lower |

| Duration of Action | 4-5 days | 7-8 days | ~11 days |

| (Data synthesized from comparative studies of estradiol esters).[6] |

Pharmacokinetic Parameters of Oral Estradiol Valerate

Following oral administration, estradiol valerate is rapidly hydrolyzed to estradiol.

| Analyte | Cmax | Tmax | AUC(0-48) | t½ (elimination) |

| Estradiol | ~40 pg/mL | ~8-10 hours | ~1010 hpg/mL | ~15-17 hours |

| Free Estrone | ~160-170 pg/mL | ~7-8 hours | ~3500 hpg/mL | ~13-16 hours |

| Conjugated Estrone | ~15-16 ng/mL | ~2-3 hours | ~133 h*ng/mL | ~10-12 hours |

| (Data represent mean values following a 4 mg oral dose in postmenopausal women).[21] |

Diagrams

Metabolic Pathway of this compound

Caption: Metabolic conversion of Estradiol Isovalerate to active estradiol and subsequent metabolism.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

References

- Role of cytochrome P450 in estradiol metabolism in vitro.PubMed.

- Cytochrome P450-mediated metabolism of estrogens and its regulation in human.PubMed.

- P450 enzymes of estrogen metabolism.PubMed.

- A comparison of the pharmacokinetic properties of three estradiol esters.PubMed.

- A potential role for the estrogen-metabolizing cytochrome P450 enzymes in human breast carcinogenesis.PubMed.

- Cytochrome P450-mediated metabolic pathways of estradiol.ResearchGate.

- Pharmacokinetics of estradiol.Wikipedia.

- Phase Two Steroid Metabolism and Its Roles in Breast and Prostate Cancer Patients.PMC.

- Estrogen Dominance and the Liver: Why Glucuronidation and Sulfation Are the Hidden Bottlenecks.Dr. Gabe - Functional Medicine and Applied Kinesiology.

- Conjugative pathways for estrone and 17-estradiol.ResearchGate.

- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.PubMed.

- Chapter 6: Estrogen Metabolism by Conjugation.JNCI Monographs | Oxford Academic.

- 208564Orig1s000.accessdata.fda.gov.

- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.MDPI.

- Pharmacokinetic and pharmacologic variation between different estrogen products.PubMed.

- Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women.Horm Res.

- Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects.PMC - NIH.

- [Studies on the metabolism of oestrone and oestradiol-17 beta in the liver of minipigs of different ages and sexes (author's transl)].PubMed.

- Pharmacokinetics of oral 17 beta-estradiol.PubMed.

- Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension.PMC.

- Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women.PubMed.

Sources

- 1. Pharmacokinetic and pharmacologic variation between different estrogen products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Safety of Estradiol Valerate Tablet and Its Generic: A Phase 1 Bioequivalence Study in Healthy Chinese Postmenopausal Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drariciu.com [drariciu.com]

- 9. P450 enzymes of estrogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A potential role for the estrogen-metabolizing cytochrome P450 enzymes in human breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Estradiol Metabolism: Crossroads in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Phase Two Steroid Metabolism and Its Roles in Breast and Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. [Studies on the metabolism of oestrone and oestradiol-17 beta in the liver of minipigs of different ages and sexes (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Pharmacokinetics of orally administered estradiol valerate. Results of a single-dose cross-over bioequivalence study in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Effects of Estradiol 17-Isovalerate on Reproductive Tissues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol 17-Isovalerate is a synthetic ester of 17β-estradiol, the most potent endogenous estrogen. Functioning as a prodrug, it is enzymatically cleaved in the body to release 17β-estradiol, which then exerts a wide range of biological effects critical to reproductive function. This technical guide provides a comprehensive analysis of the pharmacokinetics, molecular mechanisms, and tissue-specific effects of this compound on the primary reproductive tissues: the uterus and the ovaries. We delve into the canonical genomic and the rapid non-genomic signaling pathways activated by estradiol, detailing their roles in endometrial proliferation, follicular development, and the potential pathophysiological consequences of unopposed estrogenic action. Furthermore, this guide furnishes detailed, field-proven experimental protocols for assessing estrogenic activity, including the uterotropic bioassay and immunohistochemical analysis, to provide researchers with a robust framework for preclinical and toxicological evaluation. The synthesis of mechanistic insights and practical methodologies herein is intended to support and accelerate research and development in reproductive biology and pharmacology.

Introduction to Estradiol Esters: A Pharmacological Overview

The Central Role of 17β-Estradiol in Reproductive Physiology

17β-Estradiol (E2) is the principal female sex hormone, responsible for the development and regulation of the female reproductive system and secondary sexual characteristics.[1] In the uterus, estradiol drives the proliferative phase of the menstrual cycle, preparing the endometrium for potential embryo implantation.[1] In the ovary, E2 is produced by the granulosa cells of developing follicles and is essential for follicular growth, maturation, and selection of the dominant follicle for ovulation.[2] Its actions are mediated through specific estrogen receptors, which are widely distributed in reproductive and non-reproductive tissues.[3]

This compound: A Prodrug of Natural Estradiol

This compound is an esterified form of 17β-estradiol. Like other estradiol esters such as estradiol valerate, it is pharmacologically inactive itself.[4] Following administration, it is rapidly and completely cleaved by esterase enzymes in the blood, liver, and other tissues to yield 17β-estradiol and isovaleric acid.[5][6] This prodrug strategy enhances the stability and modifies the pharmacokinetic profile of the parent hormone. The biological effects of this compound are therefore the effects of the released 17β-estradiol.[5]

Pharmacokinetics and the Critical Impact of Administration Route

The biological response to estradiol esters is profoundly influenced by the route of administration.

-

Oral Administration: When administered orally, estradiol esters are subject to an extensive first-pass metabolism in the liver.[6] This results in a significant conversion of the potent estradiol (E2) into the less potent estrone (E1), leading to a supraphysiological E1/E2 ratio.[7][8] This hepatic passage also stimulates the synthesis of various proteins, including sex hormone-binding globulin (SHBG) and renin substrate.[8]

-

Parenteral Administration (e.g., Intramuscular): Intramuscular injection bypasses the first-pass effect.[5] This route allows for a slower release of the ester from the injection depot and subsequent hydrolysis to estradiol, resulting in more stable serum concentrations and a more physiological E2/E1 ratio.[7][8] This difference is critical for therapeutic applications and experimental design, as the route determines the specific estrogenic milieu to which target tissues are exposed.

Molecular Mechanism of Action

Estradiol mediates its effects through two primary signaling pathways, which can be activated in a cell- and tissue-specific manner.

Estrogen Receptors: ERα and ERβ

The biological actions of estradiol are mediated primarily by two nuclear estrogen receptors, ERα and ERβ.[1][9] These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily.[9] ERα and ERβ have distinct tissue distributions and can have different, and sometimes opposing, biological functions. In the uterus, ERα is the predominant mediator of the proliferative effects of estrogen.[10] In the ovary, ERβ is highly expressed in granulosa cells and is crucial for follicular maturation and ovulation.[2][10]

Genomic (Classical) Signaling Pathway

The genomic pathway is the primary mechanism for long-term estrogenic effects. Upon entering the cell, estradiol binds to ERα or ERβ located in the nucleus.[1] This binding induces a conformational change in the receptor, causing it to dimerize (forming ERα/ERα, ERβ/ERβ, or ERα/ERβ dimers).[9] The activated receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[11] This process underlies major physiological events like endometrial growth and the regulation of the menstrual cycle.[1]

Non-Genomic (Rapid) Signaling Pathways

Estradiol can also elicit rapid biological responses that are too fast to be explained by gene transcription.[12] These effects are mediated by a subpopulation of estrogen receptors located at the cell membrane or within the cytoplasm.[13] Ligand binding to these receptors can rapidly activate intracellular kinase signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[14][15] This non-genomic signaling can influence cell proliferation, survival, and migration and can also cross-talk with the genomic pathway to fine-tune the cellular response to estrogen.[14]

Detailed Protocol: Uterotropic Bioassay

-

Animals: Use adult (e.g., 8-10 weeks old) female Wistar rats. Perform bilateral ovariectomy under appropriate anesthesia and allow a 14-day recovery period for uterine regression.

-

Housing: House animals in controlled conditions (12h light/dark cycle, 22±2°C) with ad libitum access to a low-phytoestrogen diet and water.

-

Dosing: Randomly assign animals to treatment groups (n=6-8 per group). Administer the test compound (this compound, dissolved in a vehicle like corn oil) and controls (vehicle alone, positive control like ethinylestradiol) via oral gavage or subcutaneous injection daily for 3 consecutive days.

-

Necropsy: Approximately 24 hours after the final dose, euthanize the animals via an approved method.

-

Tissue Collection: Carefully dissect the uterus, trimming away fat and connective tissue. Blot the uterus gently to remove excess fluid and record the wet weight immediately.

-

Analysis: Calculate the mean uterine weight for each group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the test compound groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. [16]

Histological and Immunohistochemical (IHC) Evaluation

To gain deeper mechanistic insight beyond uterine weight, histological and IHC analyses are critical.

Detailed Protocol: Endometrial Histology and IHC

-

Fixation: Immediately after weighing, fix the uterine horns in 10% neutral buffered formalin for 24 hours.

-

Processing: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

-

Sectioning: Cut 4-5 µm thick cross-sections of the mid-horn region using a microtome.

-

Staining (Histology): Deparaffinize and rehydrate sections. Stain with Hematoxylin and Eosin (H&E) to visualize overall morphology, including endometrial thickness, glandular development, and luminal epithelial height.

-

Staining (IHC): For IHC, perform antigen retrieval (e.g., citrate buffer heat-induced). Block endogenous peroxidase activity. Incubate sections with primary antibodies against key markers:

-

Analysis: Quantify the staining intensity and the percentage of positive cells (labeling index) for each marker using image analysis software. Compare results between treatment groups.

Conclusion and Future Directions

This compound, through its conversion to 17β-estradiol, is a potent modulator of reproductive tissue biology. Its effects are underpinned by a complex interplay of genomic and non-genomic signaling pathways that regulate gene expression, cell proliferation, and survival in the uterus and ovaries. The profound impact of the administration route on its pharmacokinetic profile is a critical consideration for both clinical use and experimental research.

While the uterotropic and folliculogenic effects of estradiol are well-characterized, future research should focus on elucidating the specific contributions of ERα and ERβ signaling in different reproductive cell types and disease states. Further investigation into the non-genomic actions of estradiol and their cross-talk with classical nuclear signaling will provide a more complete picture of its regulatory network. Finally, direct, head-to-head preclinical studies comparing the pharmacokinetic and pharmacodynamic profiles of this compound with other esters like valerate and cypionate would provide valuable data for optimizing drug development and therapeutic strategies in reproductive medicine.

References

-

A prospective randomized comparative study between transdermal estradiol gel and oral estradiol valerate tablets for successful clinical outcome in frozen-thawed embryo transfer cycles. (Source: Google Scholar, URL: [Link])

-

Pharmacokinetics of estradiol. (Source: Wikipedia, URL: [Link])

-

Pharmacokinetic and pharmacological features of oestradiol valerate. (Source: PubMed, URL: [Link])

-

Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women. (Source: Karger Publishers, URL: [Link])

-

Pharmacokinetics and Biotransformation of Estradiol Valerate in Ovariectomized Women. (Source: Karger Publishers, URL: [Link])

-

Effect of estradiol valerate on ovarian follicles, emergence of follicular waves and circulating gonadotropins in heifers. (Source: PubMed, URL: [Link])

-

Pharmacodynamics of estradiol. (Source: Wikipedia, URL: [Link])

-

A Comparative Study to Assess the Efficacy of Two Different Estradiol Formulations during In Vitro Fertilization. (Source: National Institutes of Health, URL: [Link])

-

Estrogen and insulin synergistically promote endometrial cancer progression via crosstalk between their receptor signaling pathways. (Source: National Institutes of Health, URL: [Link])

-

Amelioration of oestradiol valerate-induced endometrial hyperplasia in female rats by methanol fraction of Linn. through modulation of oestrogen receptor signalling pathway. (Source: Indian Journal of Physiology and Pharmacology, URL: [Link])

-

Comparison of clinical outcomes between use of estradiol transdermal gel and oral estradiol valerate in patients undergoing frozen–thaw embryo transfer: an observational study. (Source: springermedizin.de, URL: [Link])

-

Neonatal Exposure to Estradiol Valerate Programs Ovarian Sympathetic Innervation and Follicular Development in the Adult Rat. (Source: ResearchGate, URL: [Link])

-

Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration. (Source: PubMed, URL: [Link])

-

The Effect of Steroid Hormones on Ovarian Follicle Development. (Source: ScienceDirect, URL: [Link])

-

Estradiol. (Source: National Institutes of Health, URL: [Link])

-

Estradiol. (Source: Wikipedia, URL: [Link])

-

A Comparison of the Effects of Transdermal Estradiol and Estradiol Valerate on Endometrial Receptivity in Frozen-thawed Embryo Transfer Cycles: A Randomized Clinical Trial. (Source: ResearchGate, URL: [Link])

-

Estradiol valerate. (Source: Wikipedia, URL: [Link])

-

Protective effect of eicosapentaenoic acid against estradiol valerate-induced endometrial hyperplasia via modulation of NF-κB/HIF-1α/VEGF signaling pathway in rats. (Source: ResearchGate, URL: [Link])

-

Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action. (Source: PubMed, URL: [Link])

-

Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat. (Source: PubMed, URL: [Link])

-

Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies. (Source: National Institutes of Health, URL: [Link])

-

Estrogen actions on follicle formation and early follicle development. (Source: PubMed, URL: [Link])

-

The Systemic and Metabolic Effects of 17-Beta Estradiol. (Source: Frontiers, URL: [Link])

-

Screening for (anti)androgenic properties using a standard operation protocol based on the human stably transfected androgen sensitive PALM cell line. First steps towards validation. (Source: ResearchGate, URL: [Link])

-

17beta-Estradiol and environmental estrogens significantly affect mammalian sperm function. (Source: PubMed, URL: [Link])

-

Building an adverse outcome pathway network for estrogen-, androgen- and steroidogenesis-mediated reproductive toxicity. (Source: PubMed, URL: [Link])

-

Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors. (Source: National Institutes of Health, URL: [Link])

-

The Diverse Roles of 17β-Estradiol in Non-Gonadal Tissues and Its Consequential Impact on Reproduction in Laying and Broiler Breeder Hens. (Source: PubMed, URL: [Link])

-

Estrogen Signaling in Endometrial Cancer: a Key Oncogenic Pathway with Several Open Questions. (Source: PubMed, URL: [Link])

-

The impact of estradiol supplementation on endometrial thickness and intrauterine insemination outcomes. (Source: PubMed, URL: [Link])

-

Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview. (Source: MDPI, URL: [Link])

-

Guidelines for Reproductive Toxicity Risk Assessment. (Source: U.S. Environmental Protection Agency, URL: [Link])

-

Endometrial safety of low-dose vaginal estrogens in menopausal women: a systematic evidence review. (Source: PubMed, URL: [Link])

-

Signaling pathways associated with ERα. ERα is mainly involved in the... (Source: ResearchGate, URL: [Link])

-

Reproductive toxicology of environmental endocrine-disrupting chemicals in women: a cohort study protocol. (Source: PubMed, URL: [Link])

-

Methyl palmitate reversed estradiol benzoate-induced endometrial hyperplasia in female rats. (Source: PubMed, URL: [Link])

-

Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection. (Source: Frontiers, URL: [Link])

Sources

- 1. Estradiol - Wikipedia [en.wikipedia.org]

- 2. Estradiol Signaling at the Heart of Folliculogenesis: Its Potential Deregulation in Human Ovarian Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 4. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and biotransformation of estradiol valerate in ovariectomized women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A prospective randomized comparative study between transdermal estradiol gel and oral estradiol valerate tablets for successful clinical outcome in frozen-thawed embryo transfer cycles - Fertility Science and Research [fertilityscienceresearch.org]

- 8. Biological effects of estradiol-17 beta in postmenopausal women: oral versus percutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics of estradiol - Wikipedia [en.wikipedia.org]

- 10. The Diverse Roles of 17β-Estradiol in Non-Gonadal Tissues and Its Consequential Impact on Reproduction in Laying and Broiler Breeder Hens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estradiol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Estrogen Signaling in Endometrial Cancer: a Key Oncogenic Pathway with Several Open Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Estrogen and insulin synergistically promote endometrial cancer progression via crosstalk between their receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection [frontiersin.org]

- 16. Simple, sensitive and reliable in vivo assays to evaluate the estrogenic activity of endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amelioration of oestradiol valerate-induced endometrial hyperplasia in female rats by methanol fraction of Linn. through modulation of oestrogen receptor signalling pathway - Indian Journal of Physiology and Pharmacology [ijpp.com]

An In-depth Technical Guide to the Estrogen Receptor Binding Affinity of Estradiol 17-Isovalerate

Introduction: The Rationale for Estradiol Esters in Estrogen Therapy

17β-estradiol, the most potent endogenous estrogen, is a cornerstone of hormone replacement therapy. However, its clinical utility is hampered by poor oral bioavailability and a short plasma half-life due to rapid first-pass metabolism in the liver and gut.[1] To overcome these limitations, synthetic esters of estradiol, such as estradiol 17-isovalerate, have been developed. These esters function as prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug, in this case, 17β-estradiol.[1][2][3][4] The addition of the isovalerate ester group at the C17β position of the estradiol molecule increases its lipophilicity, which enhances its absorption and allows for a slower, more sustained release of 17β-estradiol from the site of administration.[1]

This guide provides a comprehensive overview of the interaction of this compound with estrogen receptors, focusing on its role as a prodrug and the subsequent binding of the active metabolite, 17β-estradiol, to its receptors. We will delve into the methodologies used to determine binding affinity and the downstream signaling pathways that are activated upon receptor binding.

The Prodrug Principle: From this compound to 17β-Estradiol

This compound itself is not considered to be biologically active in terms of direct, high-affinity binding to estrogen receptors.[5] Its therapeutic effect is contingent upon the in vivo enzymatic cleavage of the isovalerate ester bond, a process that liberates 17β-estradiol.[3][4] This conversion is a critical step that dictates the pharmacokinetics and pharmacodynamics of the drug.

The primary focus of binding affinity studies is, therefore, on the interaction of the active metabolite, 17β-estradiol, with the two main subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

Binding of 17β-Estradiol to Estrogen Receptors

17β-estradiol exhibits high binding affinity for both ERα and ERβ.[6] These receptors are ligand-activated transcription factors that belong to the nuclear receptor superfamily. Upon binding, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of these genes, leading to the physiological effects of estrogen.

Quantitative Analysis of 17β-Estradiol Binding Affinity

The binding affinity of a ligand for its receptor is typically quantified using the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of 17β-estradiol for ERα and ERβ.

| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Source |

| 17β-Estradiol | ERα | ~0.11 - 0.38 nM | [6] |

| 17β-Estradiol | ERβ | ~0.12 - 0.14 nM | [6] |

| 17β-Estradiol | ERα (isoform ER66) | 68.81 pM (Kd) | [7] |

| 17β-Estradiol | ERα (isoform ER46) | 60.72 pM (Kd) | [7] |

Methodology for Determining Estrogen Receptor Binding Affinity: A Competitive Radioligand Binding Assay

To determine the binding affinity of a compound like this compound or its active metabolite for the estrogen receptors, a competitive radioligand binding assay is a standard and robust method. This section provides a detailed, step-by-step protocol for such an assay.

Experimental Rationale

This assay measures the ability of a test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-17β-estradiol) from the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki can then be calculated from the IC50 value.

Step-by-Step Protocol

-

Preparation of Receptor Source:

-

Utilize a source of estrogen receptors, such as purified recombinant human ERα or ERβ, or cell lysates from a cell line known to express the receptors (e.g., MCF-7 cells for ERα).

-

Quantify the total protein concentration of the receptor preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Buffer Preparation:

-

Prepare an appropriate assay buffer, typically a phosphate or Tris-based buffer at physiological pH (7.4), containing protease inhibitors to prevent receptor degradation.

-

-

Radioligand and Competitor Preparation:

-

Prepare a stock solution of the radioligand, [³H]-17β-estradiol, at a known concentration.

-

Prepare a series of dilutions of the unlabeled test compound (e.g., this compound) and a reference compound (unlabeled 17β-estradiol) over a wide concentration range.

-

-

Assay Setup:

-

In a multi-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at or below its Kd for the receptor), and varying concentrations of the test compound or reference compound.

-

Include control wells for:

-

Total Binding: Receptor + radioligand (no competitor).

-

Non-specific Binding: Receptor + radioligand + a high concentration of unlabeled 17β-estradiol (to saturate all specific binding sites).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

Rapidly separate the receptor-bound radioligand from the unbound radioligand. Common methods include:

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter. The receptor-bound radioactivity is retained on the filter.

-

Charcoal Adsorption: Add dextran-coated charcoal to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.

-

-

-

Quantification of Radioactivity:

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways of Estrogen Receptors

The binding of 17β-estradiol to ERα and ERβ initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

This is the classical and well-characterized pathway of estrogen action.

-

Ligand Binding: 17β-estradiol binds to the estrogen receptor in the cytoplasm or nucleus.

-

Conformational Change and Dimerization: The receptor undergoes a conformational change and forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ).

-

Nuclear Translocation: The dimer translocates to the nucleus (if not already there).

-

ERE Binding: The dimer binds to Estrogen Response Elements (EREs) on the DNA.

-

Recruitment of Co-regulators: The complex recruits co-activator or co-repressor proteins.

-

Gene Transcription: This leads to the modulation of target gene transcription and subsequent protein synthesis, resulting in a physiological response.[6]

Non-Genomic Signaling Pathway

In addition to the genomic pathway, a subpopulation of estrogen receptors is located at the plasma membrane. Binding of 17β-estradiol to these membrane-associated ERs can initiate rapid, non-genomic signaling cascades that do not directly involve gene transcription.[6] These pathways often involve the activation of protein kinases such as mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K).[6]

Estrogen Receptor Signaling Pathway Diagram

Caption: Genomic and non-genomic estrogen receptor signaling pathways.

Conclusion

This compound serves as an effective prodrug that delivers the potent natural estrogen, 17β-estradiol, in a sustained manner. While direct binding of the ester to estrogen receptors is not the primary mechanism of action, understanding the high-affinity interaction of its active metabolite, 17β-estradiol, with ERα and ERβ is crucial for comprehending its therapeutic effects. The methodologies outlined in this guide, such as the competitive radioligand binding assay, provide a robust framework for quantifying these interactions. The subsequent activation of both genomic and non-genomic signaling pathways underscores the complex and multifaceted nature of estrogen action in the body. This in-depth understanding is essential for researchers and drug development professionals working to optimize and develop novel estrogen-based therapies.

References

- The Pharmacological Profile of Estradiol Valer

- Estradiol Valerate | C23H32O3 | CID 13791 - PubChem. (URL: )

- Pharmacodynamics of estradiol - Wikipedia. (URL: )

- Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the r

- The Biological Activity of Estradiol Valerate on Estrogen Receptors: A Technical Guide - Benchchem. (URL: )

- Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One. (URL: )

- Estradiol valer

- Pharmacokinetics and Biotransformation of Estradiol Valer

- Pharmacokinetic and pharmacological features of oestradiol valer

Sources

- 1. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]

- 3. karger.com [karger.com]

- 4. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Actions of an estradiol-17-fatty acid ester in estrogen target tissues of the rat: comparison with other C-17 metabolites and a pharmacological C-17 ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]

A Technical Guide to the Comprehensive Structural Characterization of Estradiol 17-Isovalerate

Introduction: The Imperative for Rigorous Characterization of Steroid Esters

Estradiol 17-isovalerate is a synthetic ester of 17β-estradiol, the primary female sex hormone. Like other estradiol esters, it is designed as a prodrug to improve the pharmacokinetic profile of the parent hormone, typically by increasing its lipophilicity and enabling a slower, more sustained release from depot injections.[1] The structural integrity, purity, and conformational properties of such a molecule are paramount in drug development, directly impacting its efficacy, stability, and safety. Any ambiguity in the structure or the presence of unidentified impurities can have significant consequences.

This guide provides an in-depth framework for the comprehensive structural characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for confirming the identity and purity of this active pharmaceutical ingredient (API). We will move beyond simple data reporting to explain the causality behind the selection of analytical techniques and experimental parameters, ensuring a foundational understanding of why each step is critical. Our approach integrates multiple orthogonal techniques—NMR, Mass Spectrometry, and FTIR—to build an unassailable body of evidence for the molecule's structure.

Molecular Profile and Physicochemical Properties

The foundational structure is the estrane core of 17β-estradiol, with an isovalerate (3-methylbutanoate) group esterified to the hydroxyl at the C-17 position. This modification is the key determinant of its unique physicochemical properties compared to the parent estradiol.

Caption: Chemical Structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale & Significance |

|---|---|---|

| Molecular Formula | C₂₃H₃₂O₃ | Derived from the combination of estradiol (C₁₈H₂₄O₂) and isovaleric acid (C₅H₁₀O₂) with the loss of one water molecule. |

| Molecular Weight | 356.5 g/mol | Essential for mass spectrometry confirmation and stoichiometric calculations.[2] |

| Appearance | Off-White to Pale Yellow Solid | Typical appearance for steroid compounds. Visual inspection is a preliminary quality control step. |

| Solubility | Practically insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol) | The isovalerate ester significantly increases lipophilicity over estradiol, dictating solvent choices for analysis and formulation.[3] |

| logP (Octanol/Water) | ~5.4 | The high partition coefficient reflects its nonpolar, lipophilic nature, crucial for its function as a long-acting prodrug. |

Synthesis and Potential Impurities

This compound is typically synthesized via the esterification of the 17β-hydroxyl group of estradiol with isovaleric acid or a more reactive derivative like isovaleryl chloride.[4]

Common Synthetic Route: Estradiol + Isovaleryl Chloride → (in the presence of a base like pyridine) → this compound + Pyridinium Hydrochloride

Understanding this pathway is crucial for anticipating potential impurities, which may include:

-